molecular formula C15H13N5O3 B7062974 Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate

Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate

Cat. No.: B7062974
M. Wt: 311.30 g/mol
InChI Key: NDOWYBPZVIXDLB-UHFFFAOYSA-N
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Description

Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate is a complex organic compound featuring an imidazo[4,5-b]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its bioisosteric properties, which allow it to mimic the biological activity of purines. The compound’s unique structure makes it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazo[4,5-b]pyridine ring.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbamoyl group results in the corresponding amine.

    Substitution: Halogenated derivatives are common products of substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its imidazo[4,5-b]pyridine core is a versatile scaffold for creating bioactive compounds.

Biology

Biologically, the compound is studied for its potential as a purine bioisostere, which can interact with various enzymes and receptors in the body, mimicking the effects of naturally occurring purines.

Medicine

In medicinal chemistry, it is explored for its potential to develop new drugs, particularly in the treatment of cancer and neurological disorders. Its ability to act as a bioisostere makes it a promising candidate for drug design .

Industry

Industrially, the compound can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: Investigated for cancer and Proteus syndrome.

    Miransertib: Investigated for Proteus syndrome.

Uniqueness

Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a unique candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-20-12-11(4-3-5-17-12)18-15(20)19-13(21)9-6-10(8-16-7-9)14(22)23-2/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOWYBPZVIXDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1NC(=O)C3=CC(=CN=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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